

Identifying and mitigating off-target effects of Aplysamine-1

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Compound of Interest		
Compound Name:	Aplysamine-1	
Cat. No.:	B1665143	Get Quote

Technical Support Center: Aplysamine-1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of **Aplysamine-1**, a potent histamine H3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of **Aplysamine-1**?

Aplysamine-1 is a marine natural product that has been identified as a potent antagonist of the human histamine H3 receptor, with a binding affinity (Ki) of 30 ± 4 nM.[1][2] Histamine H3 receptors are primarily found in the central nervous system and act as inhibitory autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[3] [4]

Q2: What are off-target effects and why are they a concern for a compound like **Aplysamine-**1?

Off-target effects occur when a compound binds to and affects proteins other than its intended target. For **Aplysamine-1**, this could mean interacting with other receptors, kinases, or enzymes, leading to unintended biological consequences, potential toxicity, and confounding experimental results. Identifying and mitigating these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.



Q3: What are the first steps to assess the potential off-target profile of Aplysamine-1?

A tiered approach is recommended. Initially, in silico predictions can be used to identify potential off-target interactions. Subsequently, broad in vitro screening panels, such as a safety pharmacology panel and a comprehensive kinase panel, should be employed to experimentally test for off-target activities.

Q4: My cells are showing unexpected toxicity after treatment with **Aplysamine-1**. How can I determine if this is an off-target effect?

Unexplained toxicity can be a sign of off-target activity. To investigate, you should:

- Perform a dose-response curve for toxicity: This will help determine the concentration at which toxicity occurs and if it is distinct from the on-target activity concentration.
- Test in different cell lines: Observe if the toxicity is cell-type specific, which might suggest the involvement of a target not present in all cells.
- Utilize a rescue experiment: If the off-target is known or hypothesized, overexpressing the intended target (Histamine H3 receptor) might mitigate the toxicity if it's due to off-target effects at lower concentrations.
- Employ a structurally distinct H3 receptor antagonist: If a different H3 antagonist does not
 produce the same toxicity, it is more likely that the toxicity of Aplysamine-1 is due to an offtarget effect.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.

- Possible Cause: Off-target effects of Aplysamine-1 may be influencing cellular pathways unrelated to the histamine H3 receptor.
- Troubleshooting Steps:
 - Concentration Optimization: Determine the minimal effective concentration of
 Aplysamine-1 required to achieve the desired on-target effect (H3 receptor antagonism)



to minimize the risk of off-target engagement at higher concentrations.

- Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the histamine H3 receptor. If the phenotype persists in the absence of the primary target upon Aplysamine-1 treatment, it strongly suggests an off-target effect.
- Orthogonal Controls: Use a structurally unrelated histamine H3 receptor antagonist. If this
 compound recapitulates the on-target effects without producing the unexpected
 phenotype, this points to an off-target liability of **Aplysamine-1**.

Issue 2: Aplysamine-1 shows activity in a kinase assay.

- Possible Cause: Aplysamine-1 may be a direct or indirect inhibitor of one or more kinases.
- Troubleshooting Steps:
 - Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the affected kinase(s).
 - Mechanism of Inhibition Studies: Conduct further assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
 - Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that
 Aplysamine-1 engages the identified off-target kinase in a cellular context.[5][6][7][8][9]

Data Presentation

Table 1: Example Safety Pharmacology Profile for Aplysamine-1

Disclaimer: The following data is illustrative and based on typical safety pharmacology screening. Specific experimental data for **Aplysamine-1** is not publicly available.



Target	Assay Type	Aplysamine-1 Activity (% Inhibition @ 10 μM)
hERG	Patch Clamp	15%
5-HT2B	Binding	65%
Dopamine D2	Binding	20%
Muscarinic M1	Binding	8%
Alpha-1A Adrenergic	Binding	32%
L-type Calcium Channel	Binding	5%
Sodium Channel (Nav1.5)	Patch Clamp	12%

Table 2: Example Kinase Selectivity Profile for Aplysamine-1

Disclaimer: The following data is illustrative and based on a hypothetical kinase screen. Specific experimental data for **Aplysamine-1** is not publicly available.

Kinase Target	% Inhibition @ 1 μM	IC50 (nM)
ROCK1	85%	150
LCK	55%	800
VEGFR2	25%	> 10,000
INSR	10%	> 10,000

Experimental ProtocolsProtocol 1: Histamine H3 Receptor Radioligand Binding

Assay

Objective: To determine the binding affinity of **Aplysamine-1** to the human histamine H3 receptor.

Methodology:



- Membrane Preparation: Prepare cell membranes from HEK293T cells transiently expressing the human histamine H3 receptor.
- Binding Reaction: In a 96-well plate, incubate the cell membranes (15 µ g/well) with increasing concentrations of unlabeled Aplysamine-1 and a fixed concentration of the radioligand, such as [3H]-N-α-methylhistamine.[10]
- Incubation: Incubate the plate for 2 hours at 25°C.
- Filtration: Rapidly filter the reaction mixture through a GF/C filter plate to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold binding buffer.
- Scintillation Counting: Add scintillation fluid to the wells and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the Ki value for Aplysamine-1 by non-linear regression analysis of the competition binding data.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a potential off-target protein by **Aplysamine-1** in intact cells.[5][6][7][8][9]

Methodology:

- Cell Treatment: Treat intact cells with either Aplysamine-1 or a vehicle control for a specified time.
- Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
- Cell Lysis: Lyse the cells by freeze-thaw cycles.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.



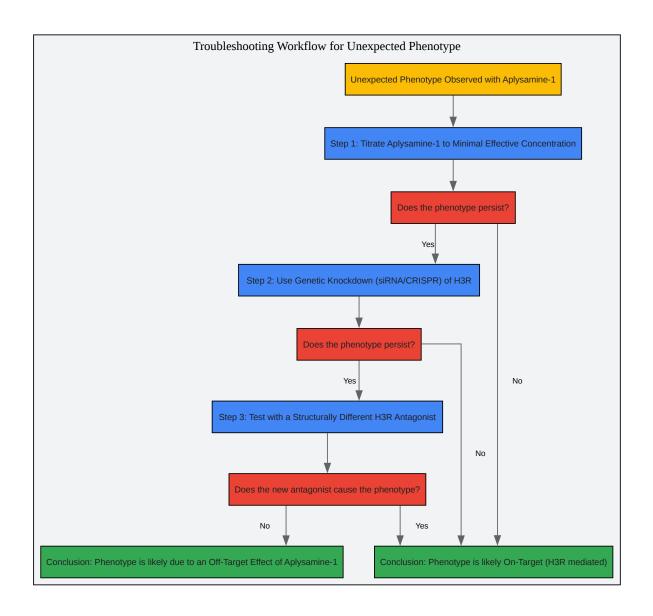




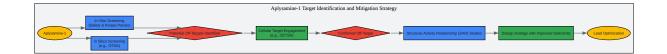
- Protein Quantification: Collect the supernatant containing the soluble proteins.
- Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the **Aplysamine-1** treated samples indicates target engagement.

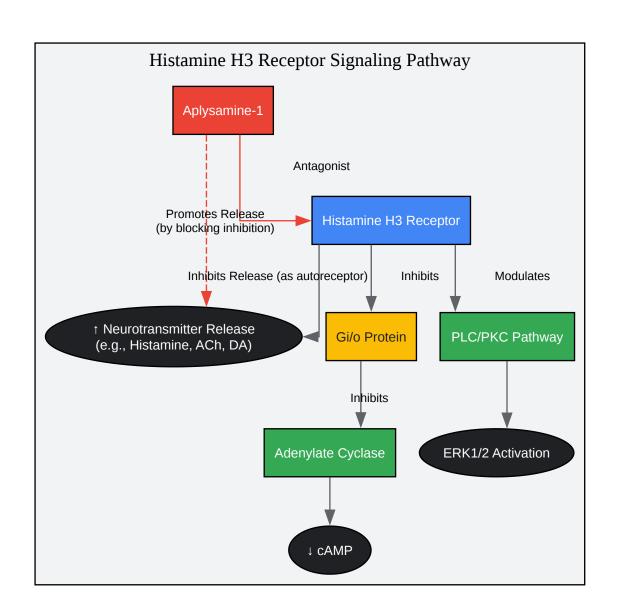
Visualizations











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